

Spectroscopic Comparison Guide: Oseltamivir Impurity 50 vs. Key Related Compounds

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Compound of Interest

Compound Name: *Oseltamivir Impurity 50*

CAS No.: 651324-06-0

Cat. No.: B8822036

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As drug development professionals and analytical scientists, we are frequently tasked with the rigorous structural elucidation of process-related impurities and degradation products. In the synthesis of Oseltamivir phosphate—a critical neuraminidase inhibitor—complex multi-step routes often generate highly substituted intermediates and byproducts[1][2].

This guide provides an objective, data-driven spectroscopic comparison between the Active Pharmaceutical Ingredient (API), its active metabolite/degradant Oseltamivir Acid (Impurity C) [3], and **Oseltamivir Impurity 50**[4], a specific process-related compound. By understanding the causality behind their spectroscopic signatures, analytical teams can build robust, self-validating methods for impurity profiling.

Structural Causality & Mechanistic Rationale

To accurately identify these compounds, we must first translate their structural differences into expected analytical behaviors.

- Oseltamivir (API): Features an ethyl ester at C1, an acetamido group at C4, and a primary amine at C5. Its spectroscopic profile is dominated by the amide bond and the ester linkage.

- **Oseltamivir Acid (Impurity C / Ro 64-0802):** The active metabolite and a common degradant formed via ester hydrolysis[3]. It lacks the ethyl ester, replacing it with a carboxylic acid, which fundamentally shifts its retention time and infrared (IR) carbonyl stretching frequencies.
- **Oseltamivir Impurity 50 (CAS: 651324-06-0):** A highly substituted intermediate/byproduct chemically defined as (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate[4].

The Analytical Challenge: Impurity 50 completely lacks the defining acetamido and primary amine groups of the API. Instead, it possesses a bulky tert-butylamino group at C4 and a diallylamino group at C5[4]. Therefore, standard UV-Vis detection may yield similar chromophoric responses (due to the conserved cyclohexene ring), making High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy the mandatory orthogonal techniques for absolute confirmation[2][5].

Comparative Spectroscopic Data

The following table synthesizes the quantitative spectroscopic data required to differentiate these three compounds.

Parameter	Oseltamivir (API Free Base)	Oseltamivir Acid (Impurity C)	Oseltamivir Impurity 50
Molecular Formula	C ₁₆ H ₂₈ N ₂ O ₄	C ₁₄ H ₂₄ N ₂ O ₄ [3]	C ₂₄ H ₄₂ N ₂ O ₃ [4]
Exact Mass (Da)	312.2049	284.1736[3]	406.3195[4]
ESI-HRMS[M+H] ⁺	m/z 313.2122	m/z 285.1809[3]	m/z 407.3268
Key ¹ H NMR Signals	~1.90 ppm (s, 3H, acetamide CH ₃)~4.20 ppm (q, 2H, ester CH ₂)	~1.90 ppm (s, 3H, acetamide CH ₃)Absence of 4.20 ppm ester signal	~1.10 ppm (s, 9H, tert-butyl)~5.15 ppm (m, 4H, terminal allyl CH ₂)~5.80 ppm (m, 2H, internal allyl CH)
Key ¹³ C NMR Signals	~23.0 ppm (acetamide CH ₃)~170.5 ppm (amide C=O)	~175.0 ppm (carboxylic acid C=O)	~29.5 ppm (tert-butyl CH ₃)~117.0 ppm (terminal allyl CH ₂)
FT-IR Signatures	1650 cm ⁻¹ (Amide I C=O)1715 cm ⁻¹ (Ester C=O)	1650 cm ⁻¹ (Amide I C=O)1700 cm ⁻¹ (Acid C=O, broad)	1715 cm ⁻¹ (Ester C=O)Absence of 1650 cm ⁻¹ Amide band

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step includes an internal check to prevent false positives during impurity characterization[2][5].

Protocol A: LC-HRMS Profiling (Exact Mass & Isotopic Validation)

Objective: Confirm the elemental composition of Impurity 50 by detecting the mass shift associated with the tert-butyl and diallyl substitutions.

- Sample Preparation: Dissolve 1.0 mg of the Oseltamivir sample batch in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

- **Chromatographic Separation:** Inject 2 μL onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 μm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
- **Mass Spectrometry Setup (ESI-TOF):** Operate in positive electrospray ionization (ESI+) mode.
- **Self-Validation Check (Lock-Mass):** Infuse Leucine Enkephalin (m/z 556.2771) continuously as a lock-mass calibrant. Causality: This continuous calibration ensures mass accuracy remains below <5 ppm, which is mathematically required to definitively distinguish the $\text{C}_{24}\text{H}_{42}\text{N}_2\text{O}_3$ formula of Impurity 50 from isobaric matrix interferences.
- **Data Analysis:** Extract ion chromatograms (EIC) for m/z 313.2122 (API), 285.1809 (Impurity C), and 407.3268 (Impurity 50). Verify that the isotopic distribution pattern matches the theoretical in silico model for $\text{C}_{24}\text{H}_{42}\text{N}_2\text{O}_3$.

Protocol B: Preparative Isolation & qNMR Characterization

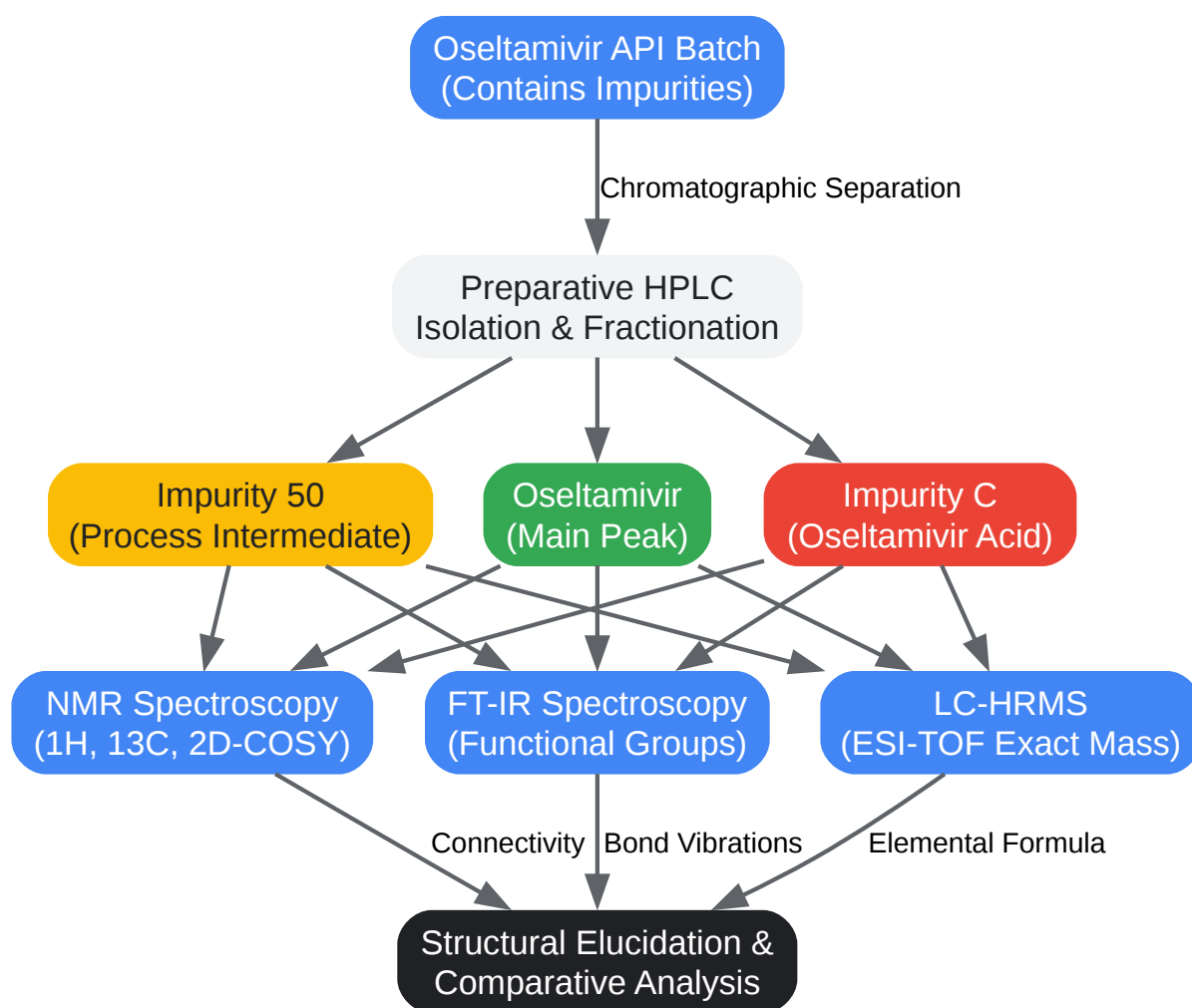
Objective: Unambiguously map the molecular connectivity of Impurity 50 using 1D and 2D NMR.

- **Isolation:** Scale up the separation using Preparative HPLC to isolate >5 mg of Impurity 50. Lyophilize the fraction to complete dryness to remove all protonated solvents.
- **Sample Preparation for NMR:** Dissolve the dried isolate in 600 μL of deuterated chloroform (CDCl_3) or DMSO-d_6 , containing 0.05% Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
- **qNMR Internal Calibrant (Self-Validation):** Spike the sample with a known exact mass of an internal standard (e.g., Maleic acid). Causality: Quantitative NMR (qNMR) allows you to integrate the massive 9-proton singlet at ~ 1.10 ppm (tert-butyl group) against the internal standard. If the integration ratio is exactly 9:1 relative to the cyclohexene proton, the structural assignment is mathematically validated.
- **2D-COSY Acquisition:** Run a Homonuclear Correlation Spectroscopy (COSY) experiment. Causality: This is critical to trace the spin system of the diallylamino group. The cross-peaks

will definitively prove the coupling between the internal vinylic protons (~5.80 ppm) and the terminal alkene protons (~5.15 ppm), confirming the intact allyl structures at the C5 position.

Analytical Workflow Visualization

The following diagram maps the logical progression from a contaminated API batch through isolation and orthogonal spectroscopic validation.



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Analytical workflow for the isolation and orthogonal spectroscopic characterization of Oseltamivir impurities.

References

- PubChem Compound Summary for CID 66863279, (3R,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate (**Oseltamivir Impurity 50**). National Center for Biotechnology Information. Available at:[\[Link\]](#)
- PubChem Compound Summary for CID 449381, Ro 64-0802 (Oseltamivir Acid / Impurity C). National Center for Biotechnology Information. Available at:[\[Link\]](#)
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